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Compound of Interest

Compound Name:
3-Bromo-7,8-dihydroquinolin-

5(6H)-one

CAS No.: 944905-54-8

Cat. No.: B1532867

Get Quote

The quinoline and its partially saturated derivatives represent a "privileged scaffold" in

medicinal chemistry, forming the core of numerous biologically active compounds. 3-Bromo-
7,8-dihydroquinolin-5(6H)-one emerges as a particularly valuable building block. Its structure

uniquely combines three key functional motifs: an aryl bromide, an α,β-unsaturated ketone

(enone), and a secondary amine embedded within a dihydro-pyridone ring. This strategic

arrangement of reactive sites offers a versatile platform for multi-directional chemical

modifications, enabling the systematic exploration of chemical space in the pursuit of new

therapeutic agents. The aryl bromide is primed for palladium-catalyzed cross-coupling

reactions, allowing for the introduction of diverse aryl and heteroaryl substituents. The enone

system is susceptible to a variety of transformations, including conjugate additions, while the

secondary amine offers a further point for derivatization.

Molecular Structure and Physicochemical
Properties
The structural integrity and physicochemical properties of a molecule are foundational to its

utility in synthesis and its potential as a drug lead.
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Key Structural Features:

Quinolinone Core: A bicyclic heterocyclic system containing a benzene ring fused to a

dihydro-pyridone ring. This core is prevalent in compounds with a wide range of biological

activities.

Aryl Bromide: The bromine atom at the C3 position is a key handle for synthetic

diversification, most notably through transition metal-catalyzed cross-coupling reactions.

Enone System: The conjugated system comprising the C=C double bond and the C5-ketone

is a Michael acceptor, allowing for nucleophilic additions at the C4a position (if accessible) or

reactions at the carbonyl group.

Chirality: The molecule is achiral, but reactions involving the ketone or the dihydro-pyridone

ring can introduce chiral centers.

Physicochemical Data Summary:

Property Value Source

CAS Number 944905-54-8 [1][2]

Molecular Formula C₉H₈BrNO [1]

Molecular Weight 226.07 g/mol [1]

IUPAC Name
3-bromo-7,8-dihydroquinolin-

5(6H)-one
N/A

Purity
>95% (as commercially

available)
[1][2]

Synthesis and Purification: A Plausible Route
While a specific, peer-reviewed synthesis for 3-Bromo-7,8-dihydroquinolin-5(6H)-one is not

readily available in public literature, a viable synthetic strategy can be constructed based on

established methodologies for the quinolinone core, as outlined in patent literature for related

derivatives[2]. The proposed pathway involves a multi-component reaction to form the 7,8-

dihydroquinolin-5(6H)-one scaffold, followed by regioselective bromination.
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Proposed Synthetic Pathway
A plausible synthesis begins with the reaction of a Baylis-Hillman adduct with a 1,3-

cyclohexanedione derivative, followed by cyclization with an ammonia source, and subsequent

bromination. A Chinese patent describes a similar initial cyclization[2].

Illustrative Experimental Protocol:

Step 1: Synthesis of 7,8-dihydroquinolin-5(6H)-one

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux

condenser, dissolve 1,3-cyclohexanedione (1.0 eq) and a suitable Baylis-Hillman adduct

(e.g., a derivative of methyl acrylate) (1.0 eq) in an appropriate organic solvent such as

ethanol.

Base Catalysis: Add a base catalyst, for example, potassium carbonate (1.0 eq), to the

mixture.

Initial Reaction: Heat the reaction mixture at a temperature of 50-80°C for 6-12 hours,

monitoring the reaction progress by Thin Layer Chromatography (TLC).

Cyclization: After the initial reaction is complete, add ammonium acetate (2.0-5.0 eq) to the

mixture. Continue to heat at reflux for an additional 2-6 hours.

Work-up and Isolation: Cool the reaction mixture to room temperature. Remove the solvent

under reduced pressure. Add water to the residue and extract with an organic solvent like

ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium

sulfate, and concentrate to yield the crude 7,8-dihydroquinolin-5(6H)-one. Purify by column

chromatography on silica gel.

Step 2: Bromination to 3-Bromo-7,8-dihydroquinolin-5(6H)-one

Reaction Setup: Dissolve the 7,8-dihydroquinolin-5(6H)-one (1.0 eq) from Step 1 in a

suitable solvent such as glacial acetic acid or a chlorinated solvent like dichloromethane in a

flask protected from light.
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Brominating Agent: Add N-Bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise to the solution

at room temperature. The use of NBS allows for a more controlled and regioselective

bromination compared to elemental bromine.

Reaction: Stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates

the complete consumption of the starting material.

Work-up and Purification: Quench the reaction by adding an aqueous solution of sodium

thiosulfate. Extract the product with an organic solvent. Wash the combined organic layers

with saturated sodium bicarbonate solution and then with brine. Dry over anhydrous sodium

sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by

recrystallization or column chromatography to afford pure 3-Bromo-7,8-dihydroquinolin-
5(6H)-one.

Synthetic Workflow Diagram

1,3-Cyclohexanedione +
Baylis-Hillman Adduct

Base-Catalyzed Condensation
(e.g., K2CO3, Ethanol) Intermediate AdductFormation Cyclization with

Ammonium Acetate 7,8-Dihydroquinolin-5(6H)-oneFormation of Core Regioselective Bromination
(NBS, Acetic Acid) 3-Bromo-7,8-dihydroquinolin-5(6H)-oneFinal Product

Click to download full resolution via product page

Caption: Proposed two-stage synthesis of the target molecule.

Spectroscopic Characterization (Predicted)
While experimentally obtained spectra are not available in peer-reviewed literature, the spectral

characteristics of 3-Bromo-7,8-dihydroquinolin-5(6H)-one can be reliably predicted based on

its structure and data from analogous compounds.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~8.5 s 1H H2

Aromatic proton

adjacent to

nitrogen,

deshielded.

~7.8 s 1H H4

Aromatic proton

deshielded by

the adjacent

carbonyl group

and influenced

by the bromine at

C3.

~7.0 br s 1H NH

Broad singlet for

the secondary

amine proton.

~3.0 t 2H H8

Methylene

protons adjacent

to the aromatic

ring.

~2.6 t 2H H6

Methylene

protons alpha to

the carbonyl

group.

~2.1 m 2H H7

Methylene

protons in the

aliphatic ring.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
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Chemical Shift (δ, ppm) Assignment Rationale

~195 C5
Carbonyl carbon of the enone

system.

~150 C8a
Quaternary carbon at the ring

junction.

~145 C2
Aromatic carbon adjacent to

nitrogen.

~138 C4
Aromatic carbon deshielded by

the carbonyl.

~125 C4a
Quaternary carbon at the ring

junction.

~120 C3
Carbon bearing the bromine

atom.

~40 C6
Methylene carbon alpha to the

carbonyl.

~30 C8
Methylene carbon adjacent to

the aromatic ring.

~22 C7
Methylene carbon in the

aliphatic ring.

Predicted IR Spectroscopy Data
Wavenumber (cm⁻¹) Functional Group Vibration Mode

3300-3400 N-H Stretching

~3050 C-H (aromatic) Stretching

2850-2960 C-H (aliphatic) Stretching

~1660 C=O Stretching (conjugated ketone)

~1600, ~1480 C=C Stretching (aromatic)

~1100 C-Br Stretching
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Predicted Mass Spectrometry Fragmentation
In electron impact mass spectrometry, the molecular ion peak (M+) would be expected, along

with a prominent M+2 peak of nearly equal intensity due to the natural abundance of the ⁷⁹Br

and ⁸¹Br isotopes. Key fragmentation pathways would likely involve the loss of Br (M-79/81),

CO (M-28), and fragmentation of the dihydro-pyridone ring.

Chemical Reactivity and Derivatization Potential
The true value of 3-Bromo-7,8-dihydroquinolin-5(6H)-one lies in its potential for chemical

diversification, making it an ideal starting material for combinatorial chemistry and the

generation of compound libraries.

Key Reactive Centers
C3-Bromine: This site is ideal for palladium-catalyzed cross-coupling reactions such as

Suzuki-Miyaura (with boronic acids), Stille (with organostannanes), Heck (with alkenes), and

Buchwald-Hartwig amination (with amines)[3]. This allows for the introduction of a vast array

of substituents to probe structure-activity relationships.

Enone Moiety: The conjugated system is susceptible to 1,4-conjugate (Michael) addition of

nucleophiles. The carbonyl group at C5 can undergo standard ketone chemistry, such as

reduction to an alcohol, reductive amination, or the Wittig reaction.

N1-Amine: The secondary amine can be alkylated, acylated, or used in other coupling

reactions, further expanding the diversity of accessible derivatives.

Representative Protocol: Suzuki-Miyaura Cross-
Coupling
This protocol is adapted from established procedures for the Suzuki coupling of 3-

bromoquinolines and serves as a robust starting point for derivatization[4].

Reagent Preparation: In a Schlenk flask, combine 3-Bromo-7,8-dihydroquinolin-5(6H)-one
(1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(dppf)Cl₂

(3-5 mol%), and a base such as sodium carbonate (2.0 eq).
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Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or

Nitrogen) three times to ensure an oxygen-free environment.

Solvent Addition: Add a degassed solvent mixture, typically a combination of an organic

solvent and water (e.g., 1,4-dioxane/water in a 4:1 ratio), via syringe.

Reaction: Heat the reaction mixture to 80-90°C with vigorous stirring for 12-16 hours. Monitor

the reaction progress by TLC.

Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute

with ethyl acetate and water, and separate the organic layer. Extract the aqueous layer with

ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄,

filter, and concentrate under reduced pressure. The resulting crude product can be purified

by column chromatography to yield the 3-aryl-7,8-dihydroquinolin-5(6H)-one derivative.

Derivatization Potential Diagram

3-Bromo-7,8-dihydroquinolin-5(6H)-one

Suzuki Coupling
(Ar-B(OH)2, Pd catalyst)

C3-Br

Buchwald-Hartwig Amination
(R2NH, Pd catalyst)

C3-Br

Heck Reaction
(Alkene, Pd catalyst)

C3-Br

Michael Addition
(Nu-)

Enone

Ketone Reduction
(e.g., NaBH4)

C5=O

N-Alkylation
(R-X, Base)

N1-H

3-Aryl Derivative 3-Amino Derivative 3-Alkenyl Derivative 4a-Substituted Derivative Alcohol at C5 N-Alkyl Derivative

Click to download full resolution via product page

Caption: Key reactive sites and potential derivatization pathways.

Applications in Drug Discovery
The strategic value of 3-Bromo-7,8-dihydroquinolin-5(6H)-one is realized in its application as

a foundational element in drug discovery campaigns. The quinolinone scaffold is a component

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b1532867/docs?utm_src=pdf-body-img#introduction-a-privileged-scaffold-for-chemical-innovation
https://www.benchchem.com/product/b1532867/docs?utm_src=pdf-body#introduction-a-privileged-scaffold-for-chemical-innovation
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1532867?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


of various approved drugs and clinical candidates, exhibiting a wide spectrum of biological

activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Derivatives of 7,8-dihydroquinolin-5(6H)-one are noted for their potential as anticancer and

antibacterial agents[2]. The ability to rapidly generate a library of analogs from a common core

like 3-Bromo-7,8-dihydroquinolin-5(6H)-one is a cornerstone of modern medicinal chemistry.

Such libraries are essential for high-throughput screening (HTS) to identify initial hits against a

biological target. Subsequent optimization of these hits, guided by structure-activity relationship

(SAR) studies, can lead to the development of potent and selective lead compounds.

Role in the Drug Discovery Pipeline

3-Bromo-7,8-dihydroquinolin-5(6H)-one
(Building Block)

Combinatorial Synthesis
(e.g., Suzuki, Buchwald) Diverse Compound Library High-Throughput Screening (HTS) Hit Compounds Hit-to-Lead Optimization (SAR) Lead Compounds Preclinical Development Drug Candidate

Click to download full resolution via product page

Caption: From versatile building block to potential drug candidate.

Handling and Safety
As with all laboratory chemicals, 3-Bromo-7,8-dihydroquinolin-5(6H)-one should be handled

with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a

lab coat. Operations should be conducted in a well-ventilated fume hood. For detailed safety

information, consult the Safety Data Sheet (SDS) provided by the supplier.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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